molecular formula C13H17N3 B3095661 2-[(1-Methylpiperidin-4-yl)amino]benzonitrile CAS No. 126863-85-2

2-[(1-Methylpiperidin-4-yl)amino]benzonitrile

Cat. No.: B3095661
CAS No.: 126863-85-2
M. Wt: 215.29 g/mol
InChI Key: JTZFLOPOWXCFRM-UHFFFAOYSA-N
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Description

2-[(1-Methylpiperidin-4-yl)amino]benzonitrile is a chemical compound with the molecular formula C13H17N3 and a molecular weight of 215.298 g/mol . It is primarily used in scientific research and is known for its applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-[(1-Methylpiperidin-4-yl)amino]benzonitrile involves several steps. One common method includes the reaction of 2-chlorobenzonitrile with 1-methylpiperidine under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(1-Methylpiperidin-4-yl)amino]benzonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(1-Methylpiperidin-4-yl)amino]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-Methylpiperidin-4-yl)amino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(1-Methylpiperidin-4-yl)amino]benzonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts particular reactivity and applications in various fields.

Properties

IUPAC Name

2-[(1-methylpiperidin-4-yl)amino]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-16-8-6-12(7-9-16)15-13-5-3-2-4-11(13)10-14/h2-5,12,15H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZFLOPOWXCFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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